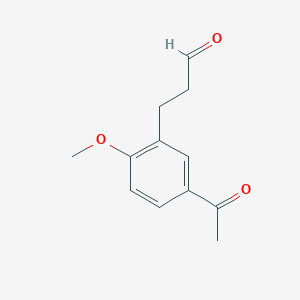
3-(5-Acetyl-2-methoxyphenyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenepropanal, 5-acetyl-2-methoxy- is an organic compound with the molecular formula C12H14O3. It is known for its unique chemical structure, which includes a benzene ring substituted with an acetyl group and a methoxy group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 5-acetyl-2-methoxy- typically involves the acylation of a benzene derivative followed by the introduction of a methoxy group. One common method involves the Friedel-Crafts acylation of a benzene ring with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the methoxylation of the resulting product using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of Benzenepropanal, 5-acetyl-2-methoxy- often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
Benzenepropanal, 5-acetyl-2-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or acetyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Benzenepropanal, 5-acetyl-2-methoxy- is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of Benzenepropanal, 5-acetyl-2-methoxy- involves its interaction with various molecular targets and pathways. Its acetyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Benzaldehyde: Similar in structure but lacks the acetyl and methoxy groups.
Acetophenone: Contains an acetyl group but lacks the methoxy group.
Vanillin: Contains a methoxy group but has different substituents on the benzene ring.
Uniqueness
Benzenepropanal, 5-acetyl-2-methoxy- is unique due to the presence of both acetyl and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds .
生物活性
3-(5-Acetyl-2-methoxyphenyl)propanal, a compound with the molecular formula C12H14O3, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propanal group attached to a substituted phenyl ring, specifically with an acetyl and methoxy group. This structural configuration is significant as it influences the compound's interactions with biological systems.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of microbial membranes or inhibition of essential metabolic pathways.
2. Anti-inflammatory Properties
Phenolic compounds are frequently studied for their anti-inflammatory effects. The presence of the methoxy group in this compound may enhance its ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .
3. Antioxidant Activity
The antioxidant capacity of similar phenolic compounds has been well-documented, suggesting that this compound may also possess these properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interaction with Receptors : Similar compounds have been shown to interact with neurokinin receptors, suggesting potential pathways for therapeutic applications .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism, leading to reduced pathogenicity or inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
| Anti-inflammatory | Modulates cytokine release | |
| Antioxidant | Neutralizes free radicals |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of phenolic compounds, derivatives similar to this compound were tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 µg/mL for the most active derivatives, underscoring the potential for therapeutic applications in treating infections .
属性
CAS 编号 |
33538-86-2 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
3-(5-acetyl-2-methoxyphenyl)propanal |
InChI |
InChI=1S/C12H14O3/c1-9(14)10-5-6-12(15-2)11(8-10)4-3-7-13/h5-8H,3-4H2,1-2H3 |
InChI 键 |
LBHPSCQJRCPPME-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















